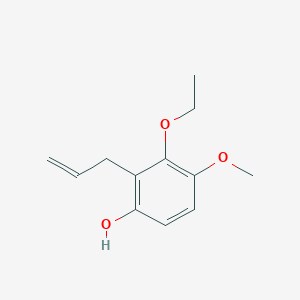![molecular formula C6H14ClO5P B14233301 (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride CAS No. 501417-60-3](/img/structure/B14233301.png)
(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride is a chemical compound with the molecular formula C₆H₁₄ClO₅P. It is known for its strong reducing properties and is widely used in various scientific and industrial applications. This compound is particularly notable for its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride typically involves an alkylation reaction followed by hydrolysis. The process begins with the alkylation of tetrakisphosphonium chloride with a suitable compound in the presence of an organic solvent at temperatures ranging from 30°C to 60°C. This reaction yields an intermediate compound, which is then subjected to hydrolysis to produce the final product .
Industrial Production Methods: For industrial production, the preparation method is optimized for high yield and cost-effectiveness. The process involves the same basic steps of alkylation and hydrolysis but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing disulfide bonds in proteins and peptides. This compound can also participate in other types of reactions, such as substitution and oxidation, under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, hydrochloric acid, and various organic solvents. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH levels .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. In reduction reactions, the primary products are thiols, which result from the reduction of disulfide bonds .
Wissenschaftliche Forschungsanwendungen
(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent for various reactions, including the reduction of sulfoxides, sulfonyl chlorides, and azides. In biology, it is employed to reduce disulfide bonds in proteins and peptides, facilitating the study of protein structure and function .
In medicine, this compound is used in the development of pharmaceuticals and as a reagent in diagnostic assays. Its ability to reduce disulfide bonds makes it valuable in the study of diseases related to protein misfolding and aggregation . In industry, this compound is used in the production of various chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride involves its strong reducing properties. The compound targets disulfide bonds in proteins and peptides, breaking these bonds and converting them into thiols. This reduction process is facilitated by the compound’s ability to donate electrons, which breaks the disulfide bonds and stabilizes the resulting thiol groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Tris(2-carboxyethyl)phosphine
- Tris(hydroxymethyl)phosphine
- Tris(2-cyanoethyl)phosphine
Uniqueness: (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride is unique due to its combination of carboxyethyl and hydroxymethyl groups, which enhance its reducing properties and make it more effective in breaking disulfide bonds compared to similar compounds. Its stability and solubility in water also make it a preferred choice for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
501417-60-3 |
|---|---|
Molekularformel |
C6H14ClO5P |
Molekulargewicht |
232.60 g/mol |
IUPAC-Name |
2-carboxyethyl-tris(hydroxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C6H13O5P.ClH/c7-3-12(4-8,5-9)2-1-6(10)11;/h7-9H,1-5H2;1H |
InChI-Schlüssel |
RBXKJPHOGCGSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[P+](CO)(CO)CO)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


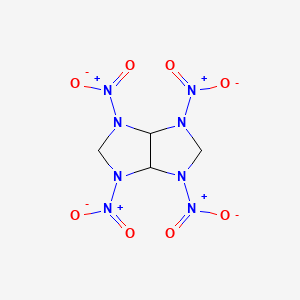
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
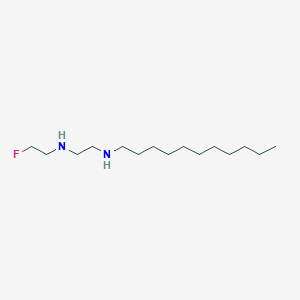
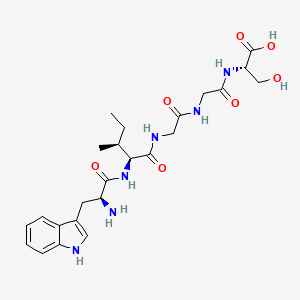
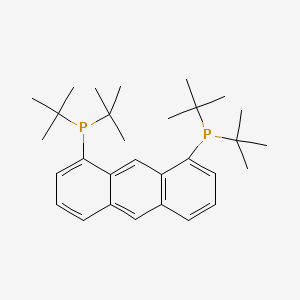
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)


![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
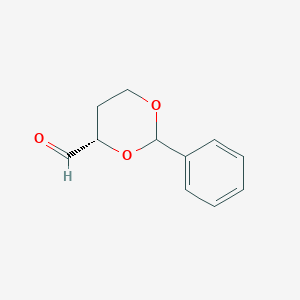
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
